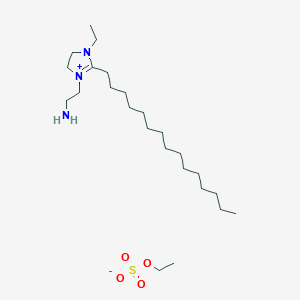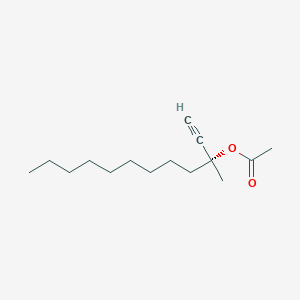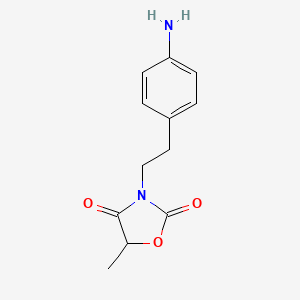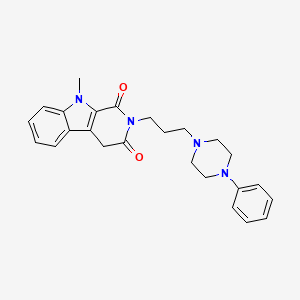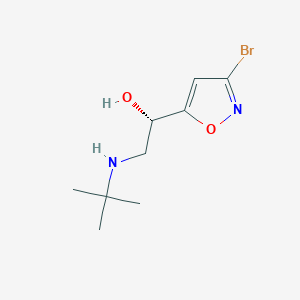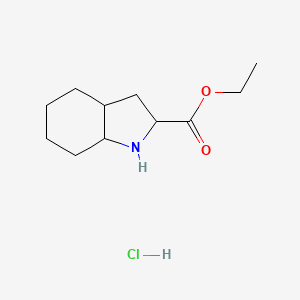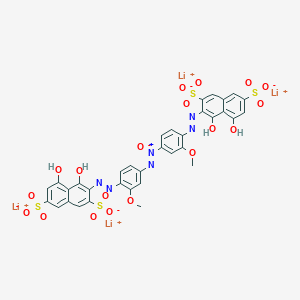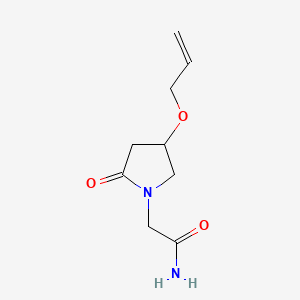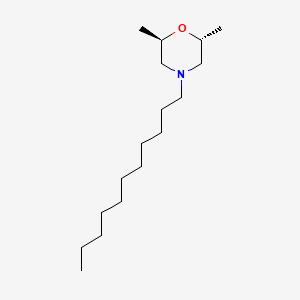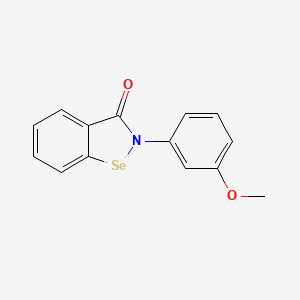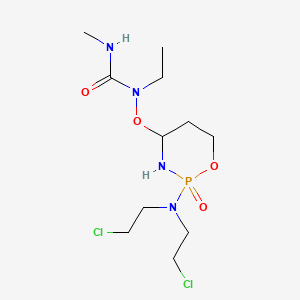
Urea, N-((2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)oxy)-N-ethyl-N'-methyl-, P-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, N-((2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)oxy)-N-ethyl-N’-methyl-, P-oxide is a complex chemical compound known for its diverse applications in various scientific fields This compound is characterized by its unique structure, which includes a urea moiety linked to a bis(2-chloroethyl)amino group and a tetrahydro-2H-1,3,2-oxazaphosphorin ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Urea, N-((2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)oxy)-N-ethyl-N’-methyl-, P-oxide typically involves multiple stepsThe final step involves the incorporation of the urea moiety and the P-oxide group under controlled reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of specialized reactors and purification techniques to isolate the desired product .
化学反応の分析
Types of Reactions
Urea, N-((2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)oxy)-N-ethyl-N’-methyl-, P-oxide undergoes various chemical reactions, including:
Oxidation: The P-oxide group can undergo further oxidation under specific conditions.
Reduction: The bis(2-chloroethyl)amino group can be reduced to form different derivatives.
Substitution: The chlorine atoms in the bis(2-chloroethyl)amino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides, while substitution reactions can produce a variety of substituted derivatives .
科学的研究の応用
Chemistry
In chemistry, this compound is used as a reagent in various organic synthesis reactions due to its unique reactivity and ability to form stable intermediates .
Biology
In biological research, it is studied for its potential interactions with biomolecules and its effects on cellular processes .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications, including its use as an anticancer agent due to its ability to interfere with DNA replication .
Industry
In the industrial sector, it is used in the production of specialized chemicals and materials, leveraging its unique chemical properties .
作用機序
The mechanism of action of Urea, N-((2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)oxy)-N-ethyl-N’-methyl-, P-oxide involves its interaction with molecular targets such as DNA and proteins. The bis(2-chloroethyl)amino group can form cross-links with DNA, leading to the inhibition of DNA replication and cell division. The P-oxide group may also contribute to its reactivity and ability to form stable complexes with biomolecules .
類似化合物との比較
Similar Compounds
- Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-hydroxy-, P-oxide
- Urea, N-(2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)-N-(4-bromophenyl)-N-hydroxy-, P-oxide
Uniqueness
The uniqueness of Urea, N-((2-(bis(2-chloroethyl)amino)tetrahydro-2H-1,3,2-oxazaphosphorin-4-yl)oxy)-N-ethyl-N’-methyl-, P-oxide lies in its specific structure, which combines the reactivity of the bis(2-chloroethyl)amino group with the stability of the tetrahydro-2H-1,3,2-oxazaphosphorin ring and the P-oxide group. This combination of features makes it particularly valuable in various scientific and industrial applications .
特性
CAS番号 |
81733-15-5 |
|---|---|
分子式 |
C11H23Cl2N4O4P |
分子量 |
377.20 g/mol |
IUPAC名 |
1-[[2-[bis(2-chloroethyl)amino]-2-oxo-1,3,2λ5-oxazaphosphinan-4-yl]oxy]-1-ethyl-3-methylurea |
InChI |
InChI=1S/C11H23Cl2N4O4P/c1-3-17(11(18)14-2)21-10-4-9-20-22(19,15-10)16(7-5-12)8-6-13/h10H,3-9H2,1-2H3,(H,14,18)(H,15,19) |
InChIキー |
VMXOXMNXKZDRNM-UHFFFAOYSA-N |
正規SMILES |
CCN(C(=O)NC)OC1CCOP(=O)(N1)N(CCCl)CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-[[(1,2,3,6-Tetrahydro-1,3-dimethyl-2,6-dioxo-7H-purin-7-YL)acetyl]thio]-1-oxopropyl]glycine](/img/structure/B15182317.png)
